![molecular formula C10H12N2O3 B016817 Ethyl-N-(2-methyl-3-nitrophenyl)formimidate CAS No. 115118-93-9](/img/structure/B16817.png)
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Overview
Description
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate, commonly referred to as ENMF, is an organometallic compound commonly used in scientific research. It is a relatively stable compound that is useful in a variety of applications, such as catalysis, organometallic chemistry, and as a reagent for various transformations. ENMF has a wide range of applications in both organic and inorganic chemistry, and its uses are constantly expanding.
Scientific Research Applications
Synthesis of Other Compounds
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate can be used as a starting material in the synthesis of other compounds. For instance, it has been used in the synthesis of Entacapone , a drug used in the treatment of Parkinson’s disease .
Study of Chemical Reactions
This compound can be used to study certain types of chemical reactions. For example, it has been used to study the demethylation reactions under nucleophilic attack .
Development of Analytical Methods
The compound can be used in the development of analytical methods. For instance, NMR methods for deriving E and Z geometry and other similar molecules have been successfully established, mainly by studying the proton coupled 13C spectra .
Biological Activity Studies
Preliminary studies reveal in vitro activity for some compounds against tuberculosis (TB) and dengue . Although it’s not specified whether Ethyl-N-(2-methyl-3-nitrophenyl)formimidate was one of these compounds, it’s possible that it could be used in similar studies.
Drug Metabolite Studies
The compound could potentially be used in studies investigating drug metabolism. For example, the isomer of Entacapone (Z-isomer), a significant human metabolite of E-isomer, has been established .
Organic Syntheses
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate can be used in organic syntheses procedures. For example, it has been used in the preparation of 4-Nitroindole .
properties
IUPAC Name |
ethyl N-(2-methyl-3-nitrophenyl)methanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-7-11-9-5-4-6-10(8(9)2)12(13)14/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIOTXCYPEXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448062 | |
Record name | Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |
CAS RN |
115118-93-9 | |
Record name | Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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